1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound used in various syntheses . It is produced at a temperature of 90-100°C with the reagent phosphorus oxychloride .
Synthesis Analysis
This compound can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . It can also be prepared in a series of syntheses to produce new pyrazole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using single-crystal XRD data . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
This compound has been used in the synthesis of Schiff bases by microwave-assisted reactions of substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminophenol in ethanol . It has also been used in the synthesis of thiolates .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 57-61 °C . Its empirical formula is C11H10N2O, and it has a molecular weight of 186.21 .Scientific Research Applications
Synthesis and Structural Analysis
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives have been extensively studied for their synthesis and structural properties. Xu et al. (2011) described the synthesis of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing insights into its crystal structure using X-ray diffraction methods (Xu & Shi, 2011). Trilleras et al. (2014) explored the condensation reactions involving similar compounds, highlighting their molecular structures and the formation of hydrogen-bonded chains (Trilleras et al., 2014).
Biological Activities
The derivatives of this compound have shown potential in various biological applications:
Antimicrobial Activity : Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi (Hamed et al., 2020). Bhat et al. (2016) also synthesized a series of pyrazole derivatives and assessed their antimicrobial properties, demonstrating a broad spectrum of activity (Bhat et al., 2016).
Antioxidant and Anti-inflammatory Properties : Sudha et al. (2021) focused on synthesizing derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluating their antioxidant and anti-inflammatory activities, showing significant results (Sudha, Subbaiah, & Mahalakshmi, 2021).
Growth Promoting Effects in Plants : Hassan et al. (2020) synthesized novel quinolinyl chalcones using 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde and evaluated their effects on the growth of selected crops (Hassan, Alzandi, & Hassan, 2020).
Advanced Materials and Photophysical Properties
Nonlinear Optical (NLO) Properties : Lanke and Sekar (2016) synthesized pyrazole-based derivatives and analyzed their solid-state emissions and nonlinear optical properties, demonstrating significant potential in photophysical applications (Lanke & Sekar, 2016).
Molecular Docking Studies : Gurunanjappa et al. (2017) synthesized formylpyrazole analogues and conducted molecular docking studies to understand their interactions at the molecular level, which could be relevant for drug design and other applications (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Synthesis Techniques and Environmental Considerations
Ultrasound-Assisted Synthesis : Trilleras et al. (2013) explored the ultrasound-assisted synthesis of pyrazole derivatives, emphasizing the advantages of this method in terms of simplicity, shorter reaction times, and good yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Environmentally Benign Synthesis : Hangarge and Shingare (2003) described the synthesis of pyrazole derivatives in an ionic liquid, showcasing an environmentally friendly approach (Hangarge & Shingare, 2003).
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that organic molecules with heteroatoms such as n, o, s, se and systems with benzene rings and π electrons are considered as efficient inhibitors .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a corrosion inhibitor, where it interacts with metal surfaces through adsorption, forming a protective layer . Additionally, it may interact with enzymes involved in oxidative stress responses, potentially inhibiting or modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in stress responses and apoptosis. The compound may also modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence mitochondrial function and oxidative stress responses. Understanding its subcellular localization is essential for elucidating its precise biochemical roles .
Properties
IUPAC Name |
1-methyl-3-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSFPCDQTDLOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345357 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304477-40-5 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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